methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. Key structural elements include:
- 4-Chlorophenyl group: Positioned at C4, the electron-withdrawing chlorine atom may influence electronic properties and binding affinity.
- Methyl carboxylate ester: At position 3, this group enhances solubility and modulates reactivity compared to nitrile or carboxylic acid analogs.
Yields for analogous reactions range from 59% to 66%, with crystallization in methanol yielding colorless solids.
Properties
IUPAC Name |
methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O6/c1-13-9-19-21(24(29)28(13)11-14-3-8-17-18(10-14)33-12-32-17)20(15-4-6-16(26)7-5-15)22(23(27)34-19)25(30)31-2/h3-10,20H,11-12,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKZHOLKQHUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrano[3,2-c]pyridine core with several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 447.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O6 |
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AAAKNWZKGIPFED-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. Studies have shown that derivatives related to this compound can inhibit cell proliferation and induce apoptosis in these cancer cells.
- Mechanism of Action : The compound may inhibit specific enzymes or pathways associated with tumor growth. For instance, it has been linked to the inhibition of the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors .
- Case Study : In a study evaluating the anticancer activity of related benzodioxole compounds, one derivative showed a notable increase in early and late apoptosis in A549 cells while exhibiting low toxicity toward normal NIH/3T3 mouse embryonic fibroblast cells. This suggests a favorable therapeutic window for potential clinical applications .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). While some derivatives showed no significant inhibition against these enzymes, the structural characteristics of methyl 2-amino derivatives indicate potential for selective enzyme targeting .
Research Findings
Recent studies highlight the following key findings regarding the biological activity of methyl 2-amino derivatives:
- Cytotoxicity : Various derivatives have been tested for cytotoxic effects on different cancer cell lines. The substituents on the benzene ring significantly influence their cytotoxicity profile .
- Therapeutic Potential : The compound's structural features suggest that it could be developed into a therapeutic agent targeting specific cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Research Implications and Limitations
Structural Insights: The pyrano-pyridine core’s rigidity, combined with substituent diversity, enables tunable electronic and steric profiles. However, the lack of X-ray data for the target compound limits insights into exact bond angles or crystal packing motifs .
Functional Group Trade-offs : While the methyl carboxylate enhances solubility, it may reduce thermal stability compared to nitrile derivatives (e.g., ), which exhibit higher decomposition temperatures .
Unresolved Questions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
